N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(1H-Indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an acetamide linker connected to a 1H-indol-4-yl moiety.
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-14-4-1-3-13-12(14)8-9-19-13)11-22-18(24)7-6-15(21-22)16-5-2-10-25-16/h1-10,19H,11H2,(H,20,23) |
InChI Key |
LNSHYBZWTYOSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Pyridazine Ring: The pyridazine ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Thiophene Incorporation: The thiophene group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by linking the indole, pyridazine, and thiophene units through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the indole or thiophene moieties.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, making it a candidate for further development in treating bacterial infections .
Anticancer Properties
The compound's structural components allow it to interact with various molecular targets involved in cancer pathways. Studies have indicated that it may inhibit cancer cell proliferation through modulation of key signaling pathways. For example, N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has shown potential in inhibiting the growth of HepG2 liver cancer cells, suggesting its application in oncology .
Study on Antitubercular Activity
A study focused on the design and synthesis of novel derivatives related to N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. These derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as antitubercular agents .
Cytotoxicity Assessment
In assessing the cytotoxicity of this compound on human embryonic kidney cells (HEK293), researchers found that it was nontoxic at effective concentrations, which is a crucial factor for therapeutic applications. This suggests that the compound could be developed further without significant risk of toxicity to human cells .
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Research Findings and Implications
Antiproliferative Potential
Pyridazinone-acetamide derivatives with aromatic substituents (e.g., thiophene, indole) show notable antiproliferative activity against cancer cell lines (e.g., MCF7 in ). The target compound’s thiophene and indole groups may synergize to inhibit tyrosine kinases by blocking ATP-binding sites .
Antioxidant Activity
The target compound’s pyridazinone core may similarly scavenge free radicals, though its thiophene group could reduce polarity compared to methoxy-substituted analogs .
Receptor Modulation
Compounds like AMC3 () and 8a () highlight the role of pyridazinone-acetamide scaffolds in modulating formyl peptide receptors (FPRs). The target compound’s indole-thiophene combination may offer unique selectivity profiles for FPRs or related GPCRs .
Biological Activity
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with a unique structural composition that includes indole, thiophene, and pyridazine moieties. This compound exhibits promising biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is with a molecular weight of approximately 350.4 g/mol. The presence of multiple heterocyclic rings contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The indole moiety is particularly significant due to its established pharmacological properties, which may include:
- Anti-inflammatory effects
- Anticancer properties : The compound has shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Antitumor Activity
Research indicates that N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide exhibits significant cytotoxicity against various cancer cell lines. A study reported that derivatives of indole compounds, including this one, demonstrated potent activity against HepG2 (liver cancer) cells, with IC50 values indicating effective growth suppression at low concentrations (less than 10 μM) .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 | <10 | Significant cytotoxicity observed |
| A549 | <10 | Preferential growth suppression compared to non-tumor cells |
Additionally, the compound's structural features allow it to modulate enzyme activity, influencing cellular signaling pathways critical in cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting that N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide may also possess neuroprotective properties. Inhibitors derived from similar structures have been studied for their effects on neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's. Compounds that inhibit nSMase2 have shown promise in reducing cognitive impairment in animal models .
Case Studies
Several studies have explored the biological activities of compounds structurally related to N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide:
- Antitumor Efficacy : A study highlighted the antitumor activity of indole derivatives against solid tumors, particularly colon and lung cancers. These compounds were shown to induce apoptosis and inhibit cell proliferation in vitro .
- Neuroprotective Studies : Research on nSMase2 inhibitors revealed that certain derivatives could penetrate the blood-brain barrier and reduce exosome release associated with neuroinflammation, demonstrating potential therapeutic benefits for neurodegenerative conditions .
Q & A
Q. What are the validated synthetic routes for N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazinone core. Key steps include:
- Step 1 : Condensation of thiophen-2-ylcarboxylic acid derivatives with hydrazine to form the pyridazinone ring.
- Step 2 : Alkylation or acylation to introduce the indole moiety via nucleophilic substitution.
- Step 3 : Final coupling of the acetamide group using carbodiimide-mediated amidation .
Reaction conditions (e.g., solvents like DMF, catalysts like K₂CO₃) must be optimized for yield (>70%) and purity (>95%). Characterization via -NMR and LC-MS is critical to confirm structural integrity .
Q. How is the purity and stability of this compound assessed in preclinical studies?
- Purity : Quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are required for biological assays .
- Stability : Evaluated under simulated physiological conditions (pH 7.4 buffer, 37°C) over 24–72 hours. Degradation products are identified using high-resolution mass spectrometry (HRMS) .
Q. What in vitro models are used for initial biological screening?
- Cell-based assays : Tested against cancer lines (e.g., SK-OV-3, NCI-H460) with IC₅₀ values <5 µM, indicating potent cytotoxicity .
- Enzyme inhibition : Screened against human leukocyte elastase (HLE) and cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential .
Advanced Research Questions
Q. How does structural modification of the thiophene or indole moieties affect biological activity?
Comparative studies show:
- Thiophene substitution : Replacing thiophen-2-yl with 4-fluorophenyl increases HLE inhibition (IC₅₀ from 0.40 µM to 0.10 µM) but reduces solubility .
- Indole positioning : N-substitution at the 4-position (vs. 3-position) enhances binding to serotonin receptors (5-HT₂A = 12 nM) .
Methodology: Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict substituent effects .
Q. What mechanisms explain contradictory cytotoxicity data across studies?
Discrepancies in IC₅₀ values (e.g., SK-OV-3: <5 µM vs. DU-145: 8.2 µM) may arise from:
- Assay variability : Differences in incubation time (48 vs. 72 hours) or serum content in media .
- Metabolic interference : Cytochrome P450 (CYP3A4) metabolism in certain cell lines generates inactive metabolites .
Resolution: Validate results using orthogonal assays (e.g., ATP-based viability and caspase-3 activation) .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Lipophilicity : LogP values >3.5 (calculated via ChemAxon) correlate with poor aqueous solubility. Introduce polar groups (e.g., -OH, -SO₃H) to improve bioavailability .
- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin (>90% binding observed), requiring dose adjustment in animal models .
Methodological Challenges and Solutions
Q. Resolving low yields in the final amidation step
- Issue : Amidation yields drop below 50% due to steric hindrance from the indole moiety.
- Solution : Employ microwave-assisted synthesis (100°C, 30 min) or use coupling agents like HATU/DIPEA to enhance efficiency .
Q. Addressing off-target effects in enzyme inhibition assays
- Issue : Non-specific binding to kinases (e.g., JAK2) at >10 µM concentrations.
- Solution : Run counter-screens against kinase panels (e.g., Eurofins) and modify the pyridazinone core to reduce planar aromaticity .
Critical Research Gaps
- In vivo toxicity : No data on hepatotoxicity or cardiotoxicity in animal models.
- Metabolite identification : Unknown Phase I/II metabolites limit dose-escalation studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
